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Abstract

Ninerafaxstat is a novel cardiac mitotrope currently under investigation for the treatment of
heart conditions characterized by energetic imbalance, such as non-obstructive hypertrophic
cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). As a patrtial
fatty acid oxidation (pFOX) inhibitor, ninerafaxstat induces a metabolic shift in cardiomyocytes,
promoting glucose utilization over fatty acid oxidation. This guide provides an in-depth technical
overview of the mechanism of action of ninerafaxstat, its quantified impact on cardiac glucose
utilization, and the detailed experimental protocols employed in key clinical studies.

Introduction: The Energetic Challenge in the
Diseased Heart

The heart is an organ with exceptionally high energy demands, primarily met through the
mitochondrial oxidation of fatty acids and glucose to generate adenosine triphosphate (ATP).[1]
[2][3] In pathological states such as heart failure and hypertrophic cardiomyopathy, the heart's
metabolic flexibility is often impaired.[4] An over-reliance on fatty acid oxidation, which is less
oxygen-efficient than glucose oxidation, can lead to a state of energetic deficit, contributing to
contractile dysfunction.[3][5] Ninerafaxstat is designed to address this by recalibrating the
heart's fuel preference towards the more oxygen-sparing glucose pathway.[1][2][5][6]
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Mechanism of Action: Shifting the Metabolic
Paradigm

Ninerafaxstat functions as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] It is a prodrug with
three metabolically active metabolites. Its primary mechanism involves the direct competitive
inhibition of 3-ketoacyl-coenzyme A thiolase, the final enzyme in the mitochondrial long-chain
fatty acid beta-oxidation pathway.[7] By impeding this crucial step, ninerafaxstat reduces the
heart's capacity to metabolize fatty acids for energy. This reduction in fatty acid oxidation
alleviates the inhibition that high rates of fatty acid metabolism typically exert on glucose
oxidation pathways. Consequently, there is an increased uptake and oxidation of glucose to
meet the heart's energy demands.[3][9] This metabolic reprogramming leads to more efficient
ATP production per molecule of oxygen consumed, which is particularly beneficial in conditions
of myocardial ischemia or energetic compromise.[3][7]
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Caption: Ninerafaxstat inhibits 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and
promoting glucose oxidation for more efficient ATP production.

Quantified Impact on Cardiac Metabolism and
Function

Clinical trials, notably the IMPROVE-DICE and IMPROVE-HCM studies, have provided
guantitative evidence of ninerafaxstat's impact on cardiac metabolism and function.

Data from the IMPROVE-DICE Trial

The IMPROVE-DICE trial, a Phase 2a, open-label, mechanistic study, evaluated the effects of
ninerafaxstat (200mg twice daily) in patients with cardio-metabolic syndromes.[8]

Baseline (Median Post-Treatment
Parameter p-value
[IQR]) Change
Myocardial Energetics .
) 1.6[1.4,2.1] 32% improvement <0.01
(PCr/ATP ratio)
Myocardial )
] ) 2.2%[1.5, 3.2] 34% reduction 0.03
Triglyceride Content
Pyruvate
Dehydrogenase - 45% increase (mean) 0.08 (trend)
(PDH) Flux
Peak Diastolic Strain _
0.86/s[0.82, 1.06] 10% improvement <0.05
Rate
Peak LV Filling Rate - 11% improvement <0.05

Data sourced from the IMPROVE-DICE trial.[6][8]

Data from the IMPROVE-HCM Trial

The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study
that assessed the efficacy and safety of ninerafaxstat (200 mg twice daily for 12 weeks) in
patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[9][10]
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Ninerafaxstat vs.

95% Confidence
Parameter Placebo (LS Mean p-value
. Interval

Difference)
Ventilatory Efficiency

2.1 -3.6t0-0.6 0.005
(VE/VCO2 slope)
KCCQ-CSS (Overall

_ 3.2 -29t09.2 0.2

Population)
KCCQ-CSS (Baseline

9.4 0.3to0 185 0.04
KCCQ-CSS < 80)
KCCQ-CSS (Baseline

13.6 1.41025.9 0.03
NYHA Class Ill)
Left Atrial Size -0.20 mm - 0.01

Data sourced from the IMPROVE-HCM trial.[6][9]

Experimental Protocols

The following sections detail the methodologies used in the clinical trials to assess the impact
of ninerafaxstat on cardiac glucose utilization and overall cardiac function.

IMPROVE-DICE Trial Protocol

Study Design: A Phase 2a, single-center, open-label, mechanistic trial.

Participants: 21 individuals with cardio-metabolic syndromes.

Intervention: 200mg of ninerafaxstat administered orally twice daily for four or eight weeks.[8]

Assessments: Myocardial energetics, metabolism, and function were evaluated pre- and
post-treatment using magnetic resonance imaging (MRI), 31P- and 1H-magnetic resonance
spectroscopy (MRS), and hyperpolarized [1-13C]pyruvate MRS.[8]
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IMPROVE-DICE Experimental Workflow
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Caption: Workflow of the IMPROVE-DICE trial, including pre- and post-treatment metabolic and
functional assessments.

o Hyperpolarized [1-13C]pyruvate Magnetic Resonance Spectroscopy (MRS): This advanced
imaging technigue was utilized to non-invasively assess in-vivo pyruvate dehydrogenase
(PDH) flux, a key indicator of glucose oxidation. The protocol involves the infusion of a
hyperpolarized [1-13C]pyruvate solution, which enhances the MR signal by several orders of
magnitude, allowing for real-time tracking of its metabolic conversion to [1-13C]bicarbonate.
The rate of this conversion is directly proportional to PDH activity.[8]

e 31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS): This method was employed
to measure the ratio of phosphocreatine to ATP (PCr/ATP), a critical marker of myocardial
energy status. A lower PCr/ATP ratio is indicative of an energy deficit in the heart.[8]

e 1-Proton Magnetic Resonance Spectroscopy (1H-MRS): 1H-MRS was used to quantify
myocardial triglyceride content, providing a measure of myocardial steatosis.[3]

IMPROVE-HCM Trial Protocol
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Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[2]
Participants: 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[2]

Intervention: Oral administration of ninerafaxstat 200 mg twice daily or placebo for 12 weeks.

[2]

Assessments: The primary endpoint was safety and tolerability. Secondary efficacy
outcomes included changes in functional capacity, health status, and cardiac biomarkers.[9]

IMPROVE-HCM Experimental Workflow
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Caption: Workflow of the IMPROVE-HCM trial, a randomized, placebo-controlled study
assessing ninerafaxstat in nHCM patients.

o Cardiopulmonary Exercise Testing (CPET): CPET was used to objectively measure changes
in exercise capacity. The ventilatory efficiency (VE/VCO2 slope) was a key parameter,
reflecting the relationship between minute ventilation and carbon dioxide production during
exercise. An improvement in this slope indicates more efficient cardiac and pulmonary
function.[9]

» Kansas City Cardiomyopathy Questionnaire (KCCQ): This patient-reported outcome
measure was used to assess the impact of treatment on the symptoms, physical limitations,
and quality of life of individuals with heart failure.[9]

o Echocardiography: Standard echocardiographic measurements, including left atrial size,
were performed to evaluate cardiac structure and function. A reduction in left atrial size can
be indicative of improved diastolic function.[11]

Conclusion

Ninerafaxstat represents a targeted therapeutic approach to correcting the underlying energetic
abnormalities in certain cardiac diseases. By inhibiting fatty acid oxidation, it effectively shifts
the heart's metabolism towards more efficient glucose utilization. The quantitative data from
clinical trials demonstrate that this metabolic modulation translates into improvements in
myocardial energetics, cardiac function, and patient-reported outcomes. The detailed
experimental protocols, particularly the use of advanced imaging techniques like
hyperpolarized MRS, have been instrumental in elucidating the in-vivo mechanism of action of
ninerafaxstat. Further investigation in larger, Phase 3 trials is warranted to confirm these
promising findings.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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